An In-depth Technical Guide to the Synthesis of 1-(1-Benzofuran-2-yl)propan-2-amine
An In-depth Technical Guide to the Synthesis of 1-(1-Benzofuran-2-yl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(1-Benzofuran-2-yl)propan-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of the benzofuran scaffold, followed by the introduction of a propanone side chain, and culminating in a reductive amination to yield the target primary amine. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to aid in the successful replication and optimization of this synthesis.
Overview of the Synthetic Pathway
The synthesis of 1-(1-Benzofuran-2-yl)propan-2-amine is strategically designed in three key stages:
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Synthesis of 2-Acetylbenzofuran: The initial step involves the construction of the benzofuran ring system with an acetyl group at the 2-position. This is achieved through the reaction of salicylaldehyde with chloroacetone in the presence of a base.[1][2][3]
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Synthesis of 1-(1-Benzofuran-2-yl)propan-2-one: This crucial intermediate is synthesized by extending the side chain of the benzofuran core. Based on analogous reactions, this is achieved by reacting salicylaldehyde with 1-chloropropan-2-one.
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Reductive Amination to 1-(1-Benzofuran-2-yl)propan-2-amine: The final step involves the conversion of the ketone intermediate to the target primary amine via a Leuckart reaction, which utilizes ammonium formate as both the amine source and the reducing agent.[4][5][6][7][8][9][10]
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthetic pathway for 1-(1-Benzofuran-2-yl)propan-2-amine.
Experimental Protocols
Step 1: Synthesis of 2-Acetylbenzofuran
This procedure outlines the synthesis of the initial benzofuran intermediate.[1][2]
Reaction Scheme:
Caption: Synthesis of 2-Acetylbenzofuran.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| Salicylaldehyde | 122.12 | 0.1 | 12.21 |
| Chloroacetone | 92.52 | 0.1 | 9.25 |
| Potassium Carbonate | 138.21 | 0.2 | 27.64 |
| Acetone | - | - | 200 mL |
Procedure:
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To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (0.1 mol), chloroacetone (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in dry acetone (200 mL).
-
Heat the mixture to reflux and maintain for 12-15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
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Filter the solid potassium carbonate and wash with a small amount of acetone.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield pure 2-acetylbenzofuran.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 12-15 hours |
| Temperature | Reflux |
| Yield | ~70-80% |
Step 2: Synthesis of 1-(1-Benzofuran-2-yl)propan-2-one (Proposed)
This proposed procedure is based on the synthesis of a structurally similar compound, 1-(1-benzofuran-2-yl)-2-mesitylethanone.[11]
Reaction Scheme:
Caption: Proposed synthesis of 1-(1-Benzofuran-2-yl)propan-2-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| Salicylaldehyde | 122.12 | 0.1 | 12.21 |
| 1-Chloropropan-2-one | 92.52 | 0.1 | 9.25 |
| Potassium Carbonate | 138.21 | 0.2 | 27.64 |
| DMF | - | - | 150 mL |
Procedure:
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In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve salicylaldehyde (0.1 mol) and 1-chloropropan-2-one (0.1 mol) in dimethylformamide (DMF, 150 mL).
-
Add anhydrous potassium carbonate (0.2 mol) to the solution.
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Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours, with continuous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL).
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(1-Benzofuran-2-yl)propan-2-one.
Quantitative Data (Estimated):
| Parameter | Value |
| Reaction Time | 6-8 hours |
| Temperature | 80-90 °C |
| Yield | 60-70% |
Step 3: Synthesis of 1-(1-Benzofuran-2-yl)propan-2-amine via Leuckart Reaction
This procedure details the final reductive amination step.[4][5][6][8]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 9. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
